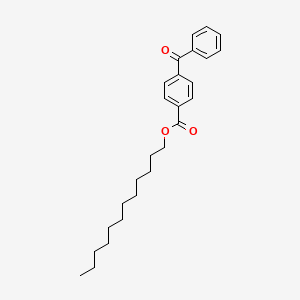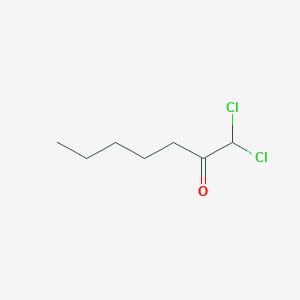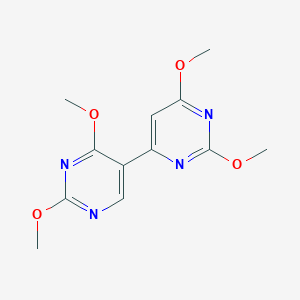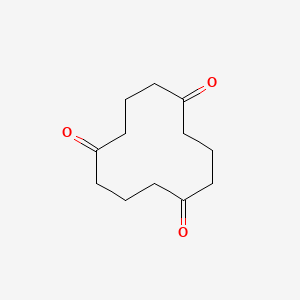
Cyclododecane-1,5,9-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododecane-1,5,9-trione is a cyclic ketone with a twelve-membered ring structure It is a derivative of cyclododecane, where three carbonyl groups are positioned at the 1, 5, and 9 positions of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclododecane-1,5,9-trione can be synthesized through the oxidation of cyclododecane-1,5,9-triol. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an organic solvent like acetone or dichloromethane, and the temperature is maintained at around 0-25°C to ensure the selective formation of the trione.
Industrial Production Methods
Industrial production of this compound involves the large-scale oxidation of cyclododecane-1,5,9-triol using environmentally friendly oxidizing agents. The process is optimized to achieve high yields and purity of the final product. The reaction is typically conducted in a continuous flow reactor to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclododecane-1,5,9-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dodecanedioic acid.
Reduction: Reduction of the trione can yield cyclododecane-1,5,9-triol.
Substitution: The carbonyl groups can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, ethanol.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Cyclododecane-1,5,9-triol.
Substitution: Tertiary alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclododecane-1,5,9-trione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a structural analog of natural cyclic ketones.
Medicine: Explored for its potential use in drug development due to its unique ring structure and reactivity.
Industry: Utilized in the production of high-performance polymers and materials.
Wirkmechanismus
The mechanism of action of cyclododecane-1,5,9-trione involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecane: A twelve-membered ring hydrocarbon with no carbonyl groups.
Cyclododecatriene: A twelve-membered ring with three double bonds.
Cyclododecanone: A twelve-membered ring with a single carbonyl group.
Uniqueness
Cyclododecane-1,5,9-trione is unique due to the presence of three carbonyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
57147-55-4 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
cyclododecane-1,5,9-trione |
InChI |
InChI=1S/C12H18O3/c13-10-4-1-5-11(14)7-3-9-12(15)8-2-6-10/h1-9H2 |
InChI-Schlüssel |
LPIYDQORFFTRDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CCCC(=O)CCCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)
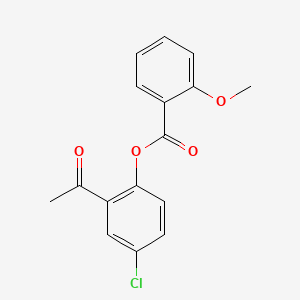

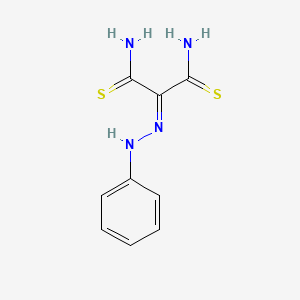
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)

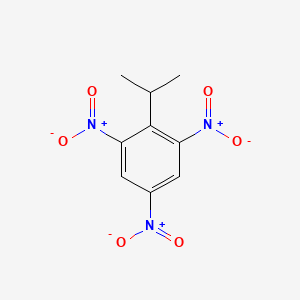
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)

![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
